[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride
Overview
Description
[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro-substituted pyrazole ring attached to an aniline moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been reported to exhibit significant activity on various kinases .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, often related to their target proteins .
Result of Action
Similar compounds have been reported to exhibit various biological activities, often related to their interaction with target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chloro substituent at the 5-position.
Coupling with Aniline: The chloro-substituted pyrazole is then coupled with aniline in the presence of a base such as potassium carbonate or sodium hydroxide to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, thiourea, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of corresponding anilines.
Scientific Research Applications
[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the production of agrochemicals, dyes, and pigments.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-3-methyl-1H-pyrazol-1-YL)aniline
- 4-(5-Chloro-3-methyl-1H-pyrazol-1-YL)phenol
- 4-(5-Chloro-3-methyl-1H-pyrazol-1-YL)benzamide
Uniqueness
[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in pharmaceutical formulations and industrial applications.
Properties
IUPAC Name |
4-(5-chloro-3-methylpyrazol-1-yl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-7-6-10(11)14(13-7)9-4-2-8(12)3-5-9;/h2-6H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGTYKCEISQCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-39-9 | |
Record name | Benzenamine, 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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